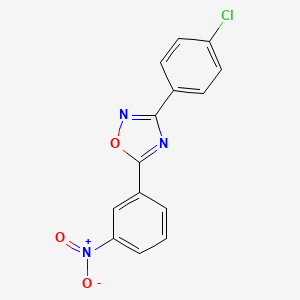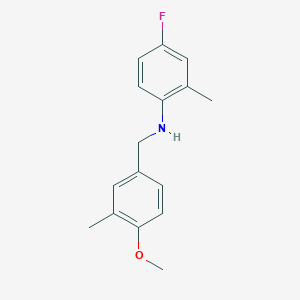
1-(3,5-dimethylbenzoyl)-4-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-dimethylbenzoyl)-4-phenylpiperazine (DMPP) is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMPP belongs to the class of piperazine derivatives and has been extensively studied for its mechanism of action and physiological effects.
作用機序
The exact mechanism of action of 1-(3,5-dimethylbenzoyl)-4-phenylpiperazine is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as dopamine, serotonin, and norepinephrine. This compound has also been shown to inhibit the activity of certain enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce inflammation and pain by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. This compound has also been shown to have anticonvulsant effects by modulating the activity of certain ion channels in the brain. Additionally, this compound has been shown to have anxiolytic and antidepressant effects by modulating the activity of certain neurotransmitters.
実験室実験の利点と制限
1-(3,5-dimethylbenzoyl)-4-phenylpiperazine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, this compound has been extensively studied, and its mechanism of action and physiological effects are well understood. However, this compound also has some limitations. Its solubility in water is limited, which can make it difficult to administer in certain experiments. Additionally, this compound has not been extensively studied in vivo, and its potential side effects are not fully understood.
将来の方向性
There are several future directions for research on 1-(3,5-dimethylbenzoyl)-4-phenylpiperazine. One potential direction is to investigate its potential as a therapeutic agent for various diseases such as cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, research is needed to develop new methods for administering this compound in vivo, which could lead to its potential use in clinical settings.
Conclusion:
In conclusion, this compound is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been extensively studied for its mechanism of action and physiological effects, and its potential use in the treatment of various diseases has been investigated. While this compound has several advantages for use in lab experiments, it also has some limitations, and further research is needed to fully understand its potential as a therapeutic agent.
合成法
1-(3,5-dimethylbenzoyl)-4-phenylpiperazine can be synthesized through various methods, including the reaction of 3,5-dimethylbenzoyl chloride with phenylpiperazine in the presence of a base. Another method involves the reaction of 1-(3,5-dimethylphenyl)-4-(phenylamino)piperidine with acetic anhydride in the presence of a catalyst. The synthesis of this compound is a complex process that requires expertise and careful handling.
科学的研究の応用
1-(3,5-dimethylbenzoyl)-4-phenylpiperazine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects. This compound has also been studied for its potential use in the treatment of anxiety, depression, and schizophrenia. Additionally, this compound has been investigated for its potential as a diagnostic tool for various diseases.
特性
IUPAC Name |
(3,5-dimethylphenyl)-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-15-12-16(2)14-17(13-15)19(22)21-10-8-20(9-11-21)18-6-4-3-5-7-18/h3-7,12-14H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHPDOSDFUTMDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

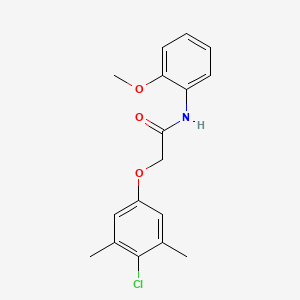
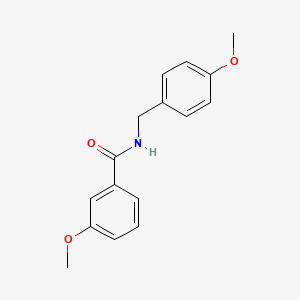
![7-bromo-2-methyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5712671.png)
![3-(2-furyl)-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide](/img/structure/B5712676.png)
![3-{[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5712682.png)
![(2-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5712694.png)
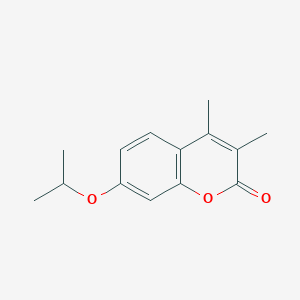
![3-[3-(3,3-dimethyl-1-triazen-1-yl)phenyl]acrylic acid](/img/structure/B5712707.png)

![3-[2-(3,4-dimethylphenyl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B5712718.png)
![N-(2-furylmethyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5712740.png)
![3-({[(1-benzofuran-2-ylcarbonyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5712752.png)
